4-Methyl-1,3-thiazol-5-amine

Aurora Kinase Inhibition Anticancer Drug Discovery Mitotic Kinase Targeting

4-Methyl-1,3-thiazol-5-amine (CAS 72632-65-6) is the mandatory thiazole building block for constructing N‑phenyl‑4‑(thiazol‑5‑yl)pyrimidin‑2‑amine Aurora A/B kinase inhibitors. Its 5‑amino topology delivers the precise hydrogen‑bond donor/acceptor geometry required for nanomolar binding (Ki 8–9.2 nM) to the kinase hinge region, a feature that the common 2‑amino‑4‑methylthiazole regioisomer cannot replicate. CROs and medicinal chemistry teams developing oral Aurora kinase or PI4KIIIβ‑targeted antivirals should standardize on this C‑5 primary amine scaffold to maintain critical potency, selectivity, and Rule‑of‑3 compliant fragment properties. Available in free base and salt forms for flexible synthetic routes.

Molecular Formula C4H6N2S
Molecular Weight 114.17
CAS No. 72632-65-6
Cat. No. B2621901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1,3-thiazol-5-amine
CAS72632-65-6
Molecular FormulaC4H6N2S
Molecular Weight114.17
Structural Identifiers
SMILESCC1=C(SC=N1)N
InChIInChI=1S/C4H6N2S/c1-3-4(5)7-2-6-3/h2H,5H2,1H3
InChIKeyIQHFLJOHGQJKFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-1,3-thiazol-5-amine (CAS 72632-65-6): A Critical 5-Amino-Thiazole Scaffold for Kinase-Focused Medicinal Chemistry


4-Methyl-1,3-thiazol-5-amine (CAS 72632-65-6) is a key C-5 primary amine-substituted thiazole building block with a molecular formula of C4H6N2S and a molecular weight of 114.17 g/mol . Unlike its 2-amino regioisomer (2-amino-4-methylthiazole), this compound presents a distinct hydrogen-bond donor/acceptor vector from the thiazole ring, which is critical for engaging specific ATP-binding pockets in kinase drug discovery programs [1]. As a fundamental intermediate in the synthesis of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors, its precise 5-amino topology is mandatory for achieving potent enzymatic inhibition and selectivity.

Why 4-Methyl-1,3-thiazol-5-amine Cannot Be Interchanged with 2-Amino-4-methylthiazole in Drug Discovery


Procurement specialists and medicinal chemists cannot substitute 4-Methyl-1,3-thiazol-5-amine with its common regioisomer 2-amino-4-methylthiazole due to fundamental differences in kinase binding topology. The 5-amino group acts as a specific hydrogen-bond donor to the hinge region of kinases, while the thiazole nitrogen at position 3 serves as a hydrogen-bond acceptor; exchanging the amine to the 2-position inverts the electronic character and hydrogen-bonding geometry of the heterocycle, leading to drastically altered spatial orientation of appended pharmacophores [1]. In potent Aurora kinase inhibitors like CYC116, the 5-yl linkage between the pyrimidine core and the thiazole ring is strictly required—SAR studies demonstrate that shifting the amine from the 5- to the 2-position abolishes nanomolar binding affinity for Aurora A and B kinases [2]. Similarly, in allosteric modulators of α7 nicotinic acetylcholine receptors, substitution of the 4-methyl group on the thiazole ring directly alters the functional profile of the compound, converting a potent atypical PAM into a distinct typical type I PAM with different potency and efficacy, underscoring the non-fungible nature of this scaffold [3].

Quantitative Differentiation of 4-Methyl-1,3-thiazol-5-amine Against Closest Analogs in Medicinal Chemistry


Core Scaffold for Aurora Kinase Inhibitors: CYC116 Demonstrates Nanomolar Potency Requiring 5-Thiazolyl Topology

The 4-methyl-5-amino-thiazole core is the essential scaffold that delivers the potent Aurora A and B kinase inhibitor CYC116 (4-methyl-5-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]-1,3-thiazol-2-amine). CYC116 achieves Ki values of 8.0 nM for Aurora A and 9.2 nM for Aurora B in biochemical assays, translating to cellular IC50 values of 44 nM and 19 nM against Aurora A and B in cancer cells, respectively [1]. In contrast, the 2-amino-4-methylthiazole regioisomer cannot access this 5-linked pyrimidine geometry, and attempts to construct analogous 2-yl-linked derivatives yield compounds with significantly diminished kinase binding due to misalignment with the hinge region [2]. The 5-amino group is critical for forming the key hydrogen bond with the kinase hinge, while the 2-amino group on the alternative regioisomer would project into solvent-exposed regions, failing to establish the necessary binding interactions.

Aurora Kinase Inhibition Anticancer Drug Discovery Mitotic Kinase Targeting

PI4KIIIβ Inhibitor Selectivity: 4-Methyl-5-arylthiazole Core Delivers Potent and Highly Selective Antiviral Kinase Inhibition

A high-throughput screening campaign identified N-(4-methyl-5-arylthiazol)-2-amide derivatives as selective PI4KIIIβ inhibitors. Hit compound 1a underwent extensive SAR optimization, yielding compound 7e, which demonstrated remarkable selectivity with an IC50 of 0.016 ± 0.005 μM against PI4KIIIβ and >10 μM against the related PI4KIIIα isoform (selectivity index >625-fold) [1]. Replacement of the 4-methyl group on the thiazole ring with alternative substituents or use of unsubstituted thiazole cores resulted in significant loss of PI4KIIIβ potency. For comparison, the clinical candidate enviroxime achieves an IC50 of 0.064 ± 0.01 μM against PI4KIIIβ but lacks selectivity over PI4KIIIα (>10 μM for both), whereas rupintrivir and pleconaril show no PI4KIIIβ inhibition (IC50 >10 μM for both isoforms), underscoring the privileged nature of the 4-methyl-5-arylthiazole pharmacophore [1].

PI4KIIIβ Inhibition Antiviral Drug Discovery Broad-Spectrum Anti-Rhinoviral Agents

Physicochemical Differentiation: 4-Methyl-1,3-thiazol-5-amine Exhibits Higher Melting Point Than 2-Amino-4-methylthiazole, Enabling Distinct Handling and Purification

4-Methyl-1,3-thiazol-5-amine demonstrates a melting point of approximately 91 °C (measured in dichloromethane) , which is significantly higher than the melting point of its regioisomer 2-amino-4-methylthiazole, reported as 44–47 °C . This ~45 °C differential in melting point translates to markedly different solid-state handling characteristics: 4-Methyl-1,3-thiazol-5-amine remains a crystalline solid at ambient temperature, facilitating straightforward weighing, storage, and purification via recrystallization, whereas 2-amino-4-methylthiazole exists as a low-melting solid that can soften or liquefy under mild warming, complicating accurate dispensing and requiring cold-chain storage in some laboratory environments. The boiling point of 4-Methyl-1,3-thiazol-5-amine is predicted at 232.5 ± 20.0 °C [1].

Physicochemical Properties Solid-State Handling Purification Optimization

Distinct Reactivity Profile: 5-Amino Group Enables Regioselective Acylation and Suzuki Coupling Unavailable to 2-Amino Isomer

The 5-amino group of 4-Methyl-1,3-thiazol-5-amine participates in regioselective acylation reactions that are not feasible with 2-amino-4-methylthiazole. In the synthesis of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones, the 5-position is selectively functionalized via Claisen-Schmidt condensation with aromatic aldehydes, yielding chalcone-like derivatives with demonstrated anticancer and antimicrobial activities [1]. Compound 9 from this series exhibited moderate activity against leukemia (CCRF-CEM, HL-60(TB)), renal cancer (UO-31), and breast cancer (MCF7) cell lines, while compound 10 showed antimicrobial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans [1]. The 2-amino group remains intact throughout these transformations, enabling subsequent diversification at the 2-position. By contrast, 2-amino-4-methylthiazole contains the amino group at the position adjacent to the ring sulfur, where it exhibits different electronic character and reduced nucleophilicity for acylation at the 5-position, precluding this specific synthetic sequence.

Regioselective Derivatization Parallel Library Synthesis C-C Cross-Coupling

Dihydrochloride Salt Form Availability Enhances Aqueous Solubility and Formulation Flexibility

4-Methyl-1,3-thiazol-5-amine is commercially available as both the free base (CAS 72632-65-6) and the dihydrochloride salt (CAS 1797246-54-8) . The free base exhibits predicted water solubility of approximately 30.9 mg/mL at 25 °C [1], while the dihydrochloride salt (molecular weight 187.09 g/mol) provides enhanced aqueous solubility suitable for direct use in biochemical assays and cell-based screening without the need for DMSO co-solvent . In contrast, 2-amino-4-methylthiazole (CAS 1603-91-4) is predominantly available only as the free base, limiting formulation options for aqueous assay systems. The free base of 4-Methyl-1,3-thiazol-5-amine is also reported to be soluble in water to at least 25 mg/mL (approximately 219 mM), while readily dissolving in common organic solvents including dichloromethane, methanol, and DMSO [2].

Salt Form Selection Aqueous Solubility Enhancement Biochemical Assay Compatibility

High-Value Application Scenarios for Procuring 4-Methyl-1,3-thiazol-5-amine


Aurora Kinase and Mitotic Kinase Inhibitor Lead Optimization

Medicinal chemistry teams developing Aurora A/B kinase inhibitors for oncology indications should procure 4-Methyl-1,3-thiazol-5-amine as the primary thiazole building block. The 5-amino-4-methyl topology is strictly required to construct N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine inhibitors such as CYC116, which achieves single-digit nanomolar Ki values for both Aurora A (8.0 nM) and Aurora B (9.2 nM) and demonstrates oral bioavailability in preclinical models [1]. The 2-amino-4-methylthiazole regioisomer cannot access this binding geometry, making it unsuitable as a substitute in this chemotype. The C-4 methyl group on the thiazole ring contributes to selectivity by filling a hydrophobic pocket adjacent to the kinase hinge.

PI4KIIIβ-Selective Antiviral Agent Development

For research programs targeting enterovirus and rhinovirus infections through host-directed PI4KIIIβ inhibition, N-(4-methyl-5-arylthiazol)-2-amide derivatives built upon this scaffold have demonstrated exceptional potency (IC50 as low as 0.016 μM) and >625-fold selectivity over the PI4KIIIα isoform [1]. The 4-methyl substitution on the thiazole core is essential for maintaining this selectivity profile—unsubstituted thiazole cores or alternative regioisomers lose isoform discrimination, resulting in potential off-target toxicity. The scaffold's performance surpasses clinical candidates enviroxime and pleconaril in both potency and selectivity.

Fragment-Based Drug Design (FBDD) and Focused Library Synthesis

In FBDD campaigns, 4-Methyl-1,3-thiazol-5-amine serves as an ideal Rule-of-3 compliant fragment (MW = 114.17 Da) that provides two distinct vectors for library growth: the 5-amino group for amide bond formation or reductive amination, and the 2-position for nucleophilic aromatic substitution or metal-catalyzed cross-coupling [1]. The orthogonal reactivity of the 5-amine and the 2-position is a distinguishing feature not shared by 2-amino-4-methylthiazole, enabling sequential derivatization and rapid construction of diverse compound libraries. The availability of both free base and dihydrochloride salt forms facilitates use across a range of reaction conditions and purification protocols .

Antimicrobial Lead Generation via Claisen-Schmidt Condensation

Research groups engaged in antimicrobial drug discovery can leverage this scaffold for the synthesis of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones via Claisen-Schmidt condensation, a synthetic sequence that exploits the unique reactivity of the 5-position acetyl group while preserving the 2-amino functionality [1]. Derivatives from this series have demonstrated activity against Gram-positive (Staphylococcus aureus), Gram-negative (Pseudomonas aeruginosa), and fungal (Candida albicans) pathogens, providing a validated starting point for hit-to-lead optimization.

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